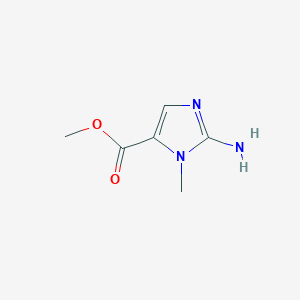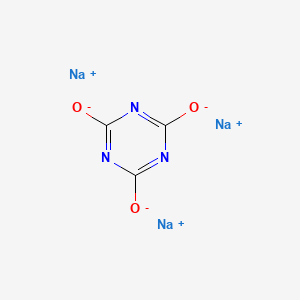
2-氨基-1-甲基-1H-咪唑-5-羧酸甲酯
描述
“Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate” is a chemical compound with the molecular formula C5H7N3O2 . It has an average mass of 141.128 Da and a monoisotopic mass of 141.053833 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate” consists of a methyl group attached to an imidazole ring, which also carries an amino group and a carboxylate group . The exact 3D structure can be found in chemical databases .Physical And Chemical Properties Analysis
“Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 364.8±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a polar surface area of 81 Å2 and a molar volume of 101.2±3.0 cm3 .科学研究应用
医药应用
咪唑化合物具有广泛的化学和生物学特性,使其成为开发新药的重要合成子 。它们表现出不同的生物活性,如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和溃疡形成活性 。
在肽合成中的作用
氨基酸甲酯,如我们感兴趣的化合物,是有机合成中的重要中间体,已应用于肽合成等各个领域 。
在药物化学中的应用
这些化合物也已在药物化学中得到应用 。它们可用于创建具有潜在治疗应用的多种功能性分子。
手性来源
聚合物材料
这些化合物已用于创建聚合物材料 。咪唑化合物的独特特性可以增强这些材料的特性。
农业
咪唑化合物在农业中也有应用。由于其生物活性,它们可用于合成各种农用化学品 。
降压潜力
安全和危害
作用机制
Target of Action
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a derivative of the indole nucleus, which has been found in many important synthetic drug molecules . The indole nucleus binds with high affinity to multiple receptors, making it a valuable tool for developing new useful derivatives .
Mode of Action
It is known that indole derivatives, to which this compound belongs, show various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the compound is a solid substance that is soluble in most organic solvents .
生化分析
Biochemical Properties
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid synthesis and degradation. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate can form complexes with metal ions, which are essential cofactors for many enzymatic reactions .
Cellular Effects
The effects of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their structure and function. This binding can lead to changes in gene expression, either by promoting or inhibiting the transcription of certain genes. Additionally, Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it may inhibit enzymes involved in DNA replication, thereby affecting cell division .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. In vitro studies have shown that Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is relatively stable under controlled conditions, but its stability can be compromised by factors such as temperature and pH. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, nucleotide synthesis, and energy production. This compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism. For example, it has been shown to modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, which is essential for energy production .
Transport and Distribution
The transport and distribution of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate can influence its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit specific cellular processes .
Subcellular Localization
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be found in the mitochondria, where it can affect energy production and metabolic activity .
属性
IUPAC Name |
methyl 2-amino-3-methylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTFPPSFIJQSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316399 | |
| Record name | Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40361-77-1 | |
| Record name | 40361-77-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















